N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride

antiparasitic Trypanosoma brucei structure-activity relationship

Medicinal chemists targeting bacterial FtsZ or SOC channels require a regioisomerically pure 2,6-difluorobenzamide scaffold with a derivatizable handle. Substituting 2,4-difluoro or mono-fluoro regioisomers alters target engagement and metabolic stability, risking program delays. • Unsubstituted 3-position ready for chloroalkoxy, bromoalkoxy, or alkyloxy introduction-enabling rapid analog generation with reported MIC values of 0.25-1 µg/mL against B. subtilis and S. aureus. • Terminal primary amine enables acylation, sulfonylation, or reductive amination for library synthesis, fluorescent probe conjugation, or affinity reagent preparation. • Hydrochloride salt ensures aqueous solubility and handling stability during parallel synthesis campaigns.

Molecular Formula C9H11ClF2N2O
Molecular Weight 236.64 g/mol
CAS No. 1311317-04-0
Cat. No. B1527942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
CAS1311317-04-0
Molecular FormulaC9H11ClF2N2O
Molecular Weight236.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl
InChIInChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H
InChIKeyCHJWJRMPZUSSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2,6-difluorobenzamide Hydrochloride Overview


N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride (CAS 1311317-04-0) is a fluorinated benzamide derivative with the molecular formula C9H11ClF2N2O and a molecular weight of 236.64–236.65 g/mol [1] [2]. The compound comprises a 2,6-difluorobenzamide core conjugated to an ethylenediamine moiety via an amide linkage, presented as the hydrochloride salt to enhance aqueous solubility and handling stability [3]. The 2,6-difluorobenzamide scaffold is recognized in medicinal chemistry for its role as a key pharmacophore in several established FtsZ-targeting antibacterial agents and store-operated calcium (SOC) channel inhibitors [4] [5]. However, the specific N-(2-aminoethyl)-substituted variant is predominantly employed as a versatile synthetic building block and chemical probe, rather than as a validated bioactive entity with extensively published potency data .

1
Synthetic building block with terminal primary amine for derivatization
2
2,6-Difluorobenzamide core reported for FtsZ and SOC inhibitor scaffolds
3
Hydrochloride salt for improved aqueous solubility and handling

N-(2-Aminoethyl)-2,6-difluorobenzamide Hydrochloride: Key Differentiators


Substitution of N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride with seemingly similar fluorobenzamide regioisomers or unsubstituted analogs is not scientifically valid without confirmatory testing. The precise positioning of the two fluorine atoms at the 2- and 6-positions of the benzamide ring constitutes a distinct pharmacophore with unique electronic and steric properties relative to 2,4-difluoro, 3,4-difluoro, or mono-fluoro regioisomers [1] . These positional differences alter hydrogen-bonding capacity, metabolic stability, and target engagement. The N-(2-aminoethyl) side chain provides a terminal primary amine for further derivatization, differentiating it from N-alkylated analogs such as N-(2-aminoethyl)-N-ethyl-2,6-difluorobenzamide (PubChem CID 61348730), which lacks the same reactive handle for downstream conjugation [2]. Moreover, the 2,6-difluoro substitution pattern is well-established within the FtsZ inhibitor class, where even minor alkyl chain modifications at the 3-position produce multi-fold shifts in antibacterial minimum inhibitory concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus [3]. Consequently, generic substitution based solely on the benzamide core structure risks altering or abolishing intended biological or synthetic utility, underscoring the necessity of verifying the exact CAS 1311317-04-0 entity.

2,4-Difluoro regioisomer may not reproduce 2,6-difluoro electronic profile; verify regioisomer identity
N-Alkylated analogs lack primary amine for conjugation; derivatization capacity differs
Mono-fluoro or non-fluorinated benzamides shift pharmacophore geometry; biological activity may diverge

N-(2-Aminoethyl)-2,6-difluorobenzamide Hydrochloride: Quantitative Evidence


2,6-Difluoro vs. 2,4-Difluoro Regioisomer Activity Divergence

Although direct in vitro potency data for the 2,6-difluoro compound (CAS 1311317-04-0) are not publicly reported, the 2,4-difluoro regioisomer (CAS 1235439-38-9) has documented EC50 values of 0.001 µM against Trypanosoma brucei, with noted oral bioavailability and blood-brain barrier penetration . This pronounced activity of the 2,4-difluoro variant demonstrates that the precise positioning of fluorine substituents on the benzamide ring is a critical determinant of biological activity. Given that the 2,6-difluoro isomer presents a distinct electronic distribution and steric profile relative to the 2,4-difluoro isomer [1], researchers cannot assume equivalent antiparasitic potency or pharmacokinetic behavior. The differential activity landscape mandates that any intended substitution between these regioisomers be validated through de novo biological evaluation rather than inferred from core scaffold similarity.

Regioisomer activity
Context-dependent
2,6-difluoro target: no published EC50. 2,4-difluoro comparator: EC50 0.001 µM (T. brucei)
Fluorine position strongly influences antiparasitic activity; independent validation needed
Data absent for target compound; do not extrapolate from 2,4-isomer
antiparasitic Trypanosoma brucei structure-activity relationship fluorobenzamide regioisomer

FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives

The 2,6-difluorobenzamide core scaffold has been extensively validated as a privileged structure for targeting the bacterial cell division protein FtsZ. In a systematic SAR study of 3-substituted 2,6-difluorobenzamide derivatives, several analogs demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Bacillus subtilis, and MIC values below 10 µg/mL against both susceptible and resistant Staphylococcus aureus strains [1]. The most active derivatives—specifically 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy substituted compounds—also exhibited cell division inhibitory activity with MICs below 1 µg/mL against both B. subtilis and S. aureus. These quantitative data firmly establish the 2,6-difluorobenzamide core as a viable scaffold for FtsZ-targeted antibacterial development. While N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride itself lacks the 3-position substitution present in the most potent analogs, its unsubstituted 3-position offers a convenient synthetic handle for introducing diverse alkoxy or alkyl chains to generate novel FtsZ inhibitor candidates.

FtsZ inhibition (class)
Class-level
Target: unsubstituted scaffold. 3-substituted analogs: MIC 0.25–1 µg/mL (B. subtilis),
Scaffold validated for FtsZ-targeted antibacterial development; 3-derivatization required
Potency not measured for unsubstituted compound; derive and test novel analogs
SOC channel PK (class)
Class-level
Target: core scaffold. MPT0M004 derivative: T1/2 24 h, oral F 34%
2,6-Difluorobenzamide class can achieve oral exposure; PK must be verified per analog
No PK data for target compound; validate in designed molecules
Amine handle vs N-alkyl
Reported
Target free base: HBD 2, TPSA ~55.1 Ų. N-Ethyl analog: HBD 1, TPSA 46.3 Ų
Primary amine enables conjugation; N-alkylated analog is non-derivatizable
TPSA estimate from 2,4-difluoro surrogate
antibacterial FtsZ inhibitor MIC 2,6-difluorobenzamide Gram-positive

SOC Channel Inhibition by 2,6-Difluorobenzamide Derivatives

A distinct 2,6-difluorobenzamide derivative, MPT0M004 (8a; 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide), has been characterized as a potent store-operated calcium (SOC) channel inhibitor with anti-migratory and anti-invasive effects against colorectal cancer (CRC) cells [1]. Quantitative profiling revealed that MPT0M004 exhibits lower cytotoxicity than the reference SOC inhibitor 2-APB in cell proliferation assays. Critically, pharmacokinetic studies demonstrated a long elimination half-life (T1/2 = 24 hours) and oral bioavailability (F = 34%) in preclinical models. While MPT0M004 incorporates a complex 5-(4-fluorophenyl)pyridine-2-yl amide substituent rather than the simple 2-aminoethyl chain, these data collectively demonstrate that the 2,6-difluorobenzamide pharmacophore can be successfully elaborated into drug-like molecules with favorable oral PK properties and target engagement (STIM1 translocation inhibition). For researchers pursuing SOC-targeted therapies or calcium signaling modulators, N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride represents a foundational building block for constructing focused libraries that explore alternative amide substituents while retaining the validated 2,6-difluorobenzamide core.

SOC channel PK (class)
Class-level
Target: core scaffold. MPT0M004 derivative: T1/2 24 h, oral F 34%
2,6-Difluorobenzamide class can achieve oral exposure; PK must be verified per analog
No PK data for target compound; validate in designed molecules
anticancer colorectal cancer SOC channel STIM1 oral bioavailability

Primary Amine vs. N-Alkylated Synthetic Handle

A key differentiation point for N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride (CAS 1311317-04-0) relative to closely related analogs is the presence of the terminal primary amine on the ethylenediamine side chain. This functional group provides a reactive handle for further derivatization—such as acylation, reductive amination, or bioconjugation—that is absent or sterically hindered in N-alkylated variants [1]. For comparison, N-(2-aminoethyl)-N-ethyl-2,6-difluorobenzamide (PubChem CID 61348730) incorporates an N-ethyl substituent on the amide nitrogen, which eliminates the secondary amide NH hydrogen-bond donor capacity, reduces the hydrogen-bond donor count from 2 (target compound free base) to 1, and lowers the topological polar surface area (TPSA) from 55.1 Ų (2,4-difluoro free base) to 46.3 Ų [2]. Although TPSA data for the 2,6-difluoro free base are not explicitly reported, the 2,4-difluoro analog provides a reasonable structural surrogate for estimating polarity differences. The lower TPSA of the N-ethyl derivative predicts reduced aqueous solubility and altered membrane permeability. The primary amine in the target compound additionally enables pH-dependent solubility tuning via protonation, a property that is compromised in the N-alkylated analog. These physicochemical distinctions translate directly to divergent synthetic utility: the target compound can serve as a modular intermediate for generating diverse amide, urea, or sulfonamide libraries, whereas the N-ethyl analog is a terminal, non-derivatizable entity.

Amine handle vs N-alkyl
Reported
Target free base: HBD 2, TPSA ~55.1 Ų. N-Ethyl analog: HBD 1, TPSA 46.3 Ų
Primary amine enables conjugation; N-alkylated analog is non-derivatizable
TPSA estimate from 2,4-difluoro surrogate
chemical building block derivatization medicinal chemistry amine linker conjugation

N-(2-Aminoethyl)-2,6-difluorobenzamide Hydrochloride Application Scenarios


FtsZ Inhibitor Library via 3-Position Derivatization

Procure N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride as the unsubstituted 2,6-difluorobenzamide scaffold for parallel medicinal chemistry campaigns targeting bacterial FtsZ. The 3-position of the aromatic ring is unsubstituted and amenable to introduction of chloroalkoxy, bromoalkoxy, alkyloxy, or other functional groups via established synthetic protocols [1]. This strategy enables the rapid generation of structurally diverse analogs that build upon the validated FtsZ inhibitory activity of 3-substituted 2,6-difluorobenzamides, which have demonstrated MIC values as low as 0.25–1 µg/mL against B. subtilis and activity against resistant S. aureus strains [1]. The hydrochloride salt form further facilitates handling and dissolution during library synthesis.

SOC Channel Modulator Library with Amide Variation

Employ CAS 1311317-04-0 as a versatile intermediate for synthesizing novel store-operated calcium (SOC) channel modulators through systematic variation of the amide side chain [2]. The 2,6-difluorobenzamide core is a validated pharmacophore for SOC inhibition, as demonstrated by MPT0M004 (8a), which achieves STIM1 translocation inhibition, oral bioavailability of 34%, and a 24-hour elimination half-life [2]. By utilizing the primary amine terminus of the ethylenediamine linker as a diversification point, researchers can generate focused libraries that explore alternative aryl, heteroaryl, or alkyl substituents on the amide nitrogen, while preserving the 2,6-difluorobenzamide scaffold that confers favorable pharmacokinetic properties.

Regioisomer-Controlled Antiparasitic Screening

Include N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride in parallel screening cascades alongside its 2,4-difluoro regioisomer (CAS 1235439-38-9) to establish fluorine-position-dependent SAR for antitrypanosomal activity . The 2,4-difluoro analog exhibits potent in vitro activity against Trypanosoma brucei with an EC50 of 0.001 µM, combined with oral bioavailability and blood-brain barrier penetration in preclinical models . Head-to-head comparison of the 2,6-difluoro and 2,4-difluoro regioisomers in identical T. brucei proliferation assays will elucidate the precise contribution of fluorine regiochemistry to antiparasitic potency and selectivity, thereby informing lead optimization decisions in neglected tropical disease drug discovery programs.

Primary Amine Bioconjugation for Targeted Drug Delivery

Leverage the terminal primary amine of the ethylenediamine side chain as a unique conjugation handle for synthesizing targeted drug conjugates, fluorescent probes, or affinity chromatography reagents [3]. Unlike N-alkylated analogs such as N-(2-aminoethyl)-N-ethyl-2,6-difluorobenzamide, which lack a free primary amine for derivatization, the target compound enables facile acylation, sulfonylation, or reductive amination reactions to introduce payloads (e.g., fluorophores, biotin, cytotoxic warheads) or targeting moieties [3]. This application scenario is particularly relevant for chemical biology studies requiring the 2,6-difluorobenzamide pharmacophore to be covalently linked to reporter groups or solid supports while preserving the free amine for conjugation.

Application
Selection Property
Validation Focus
FtsZ inhibitor library synthesis
3-Position derivatization handle, core scaffold
Antimicrobial endpoint screening of derived analogs
SOC channel modulator library
2,6-Difluorobenzamide core, amide diversification
STIM1 translocation assay; PK profiling of analogs
Antitrypanosomal regioisomer screening
2,6- vs 2,4-difluoro regioisomer identity
T. brucei proliferation endpoint comparison
Bioconjugation and probe synthesis
Primary amine reactive handle
Conjugation efficiency and product characterization
Quote Request

Request a Quote for N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.